molecular formula C8H10N2O B11920703 6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide CAS No. 389795-78-2

6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide

Cat. No.: B11920703
CAS No.: 389795-78-2
M. Wt: 150.18 g/mol
InChI Key: OOJVUPVIYYRJNY-UHFFFAOYSA-N
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Description

6-Azaspiro[25]octa-4,7-diene-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octa-4,7-diene-4-carboxamide: A structurally similar compound with slight variations in the spirocyclic framework.

    6-Azaspiro[2.5]octane-4-carboxamide: Another related compound with differences in the degree of unsaturation.

Uniqueness

6-Azaspiro[25]octa-4,7-diene-4-carboxamide is unique due to its specific spirocyclic structure and the presence of both nitrogen and carboxamide functional groups

Properties

CAS No.

389795-78-2

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-azaspiro[2.5]octa-4,7-diene-8-carboxamide

InChI

InChI=1S/C8H10N2O/c9-7(11)6-5-10-4-3-8(6)1-2-8/h3-5,10H,1-2H2,(H2,9,11)

InChI Key

OOJVUPVIYYRJNY-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=CNC=C2C(=O)N

Origin of Product

United States

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